molecular formula C15H17NO B14418092 2-(2-Amino-3-phenylpropyl)phenol CAS No. 81289-44-3

2-(2-Amino-3-phenylpropyl)phenol

Cat. No.: B14418092
CAS No.: 81289-44-3
M. Wt: 227.30 g/mol
InChI Key: VPYPPMVWZDMCHF-UHFFFAOYSA-N
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Description

2-(2-Amino-3-phenylpropyl)phenol is a synthetic organic compound featuring a phenolic group and a phenylpropylamine backbone, which is of significant interest in chemical and pharmacological research. This structure is characteristic of compounds that often interact with central nervous system targets. Researchers value this chemical for its potential as a building block in medicinal chemistry, particularly in the design and synthesis of novel ligands for monoamine receptors and transporters. Its molecular framework is similar to that of known psychoactive substances, making it a candidate for studying structure-activity relationships (SAR) in the development of new neurochemical tools. The presence of both phenolic and primary amine functional groups provides versatile handles for further chemical modification and derivatization. This product is intended for use in laboratory research settings only. It is supplied as a For Research Use Only (RUO) material and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations. Specific biochemical, pharmacological, and toxicological data for this compound are not currently available in the scientific literature, underscoring the need for further investigative work.

Properties

CAS No.

81289-44-3

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

2-(2-amino-3-phenylpropyl)phenol

InChI

InChI=1S/C15H17NO/c16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17/h1-9,14,17H,10-11,16H2

InChI Key

VPYPPMVWZDMCHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CC2=CC=CC=C2O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes for 2-(2-Amino-3-phenylpropyl)phenol

Coupling of Mandelic Acid Derivatives with Phenylpropylamines

A foundational approach involves coupling optically active mandelic acid derivatives with 3-(3-hydroxyphenyl)propylamine. As detailed in EP0007716A1, R-mandelic acid reacts with 3-(3-hydroxyphenyl)propylamine in the presence of peptide coupling agents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline or N,N'-dicyclohexylcarbodiimide . The reaction proceeds in aprotic solvents like dichloromethane or dimethylformamide at temperatures ranging from −30°C to 150°C, achieving completion within 2–48 hours.

The resulting amide intermediate, N-(2-phenyl-2-hydroxyethyl)-3-(4-hydroxyphenyl)propylamide , undergoes reduction using diborane or catalytic hydrogenation. For instance, hydrogenation at 25°C under 60 psi hydrogen pressure with 5% palladium on carbon yields the target amine after crystallization from ethyl acetate and diethyl ether.

Key Reaction Parameters:
Parameter Condition
Coupling Agent N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline
Solvent Dichloromethane
Temperature −30°C to 150°C
Reduction Catalyst Pd/C (5%)
Hydrogen Pressure 60 psi

Alkylation of Phenylpropylamines with Benzoyl Methyl Halides

An alternative route described in EP0007716A1 involves alkylating 3-(3-hydroxyphenyl)propylamine with 2-fluorobenzoylmethyl bromide . The reaction, conducted under reflux in polar solvents like ethanol, forms N-(2-fluorobenzoylmethyl)-3-(3-hydroxyphenyl)propylamine . Subsequent hydrolysis with hydrochloric acid and neutralization with sodium hydroxide isolates the crude product, which is purified via recrystallization.

Protection-Deprotection Strategies

Hydroxyl Group Protection

To prevent oxidation or undesired side reactions during synthesis, phenolic hydroxyl groups are often protected as benzyl ethers. WO2011141932A2 describes using benzyl bromide in acetone with potassium carbonate to form 3-(2-benzyloxy-5-bromophenyl)-3-phenylpropanol . Hydrogenolysis with Raney nickel under hydrogen atmosphere later removes the benzyl group.

Amine Protection

Primary amines are temporarily converted to carbamates or trifluoroacetates for stability. WO2021250067A2 highlights the use of benzoic acid to form 2-amino-3-phenylpropyl carbamate benzoate , which is isolated by cooling a heated isopropanol solution to 0°C. The benzoate salt is then converted to the hydrochloride salt using anhydrous HCl in dichloromethane.

Purification and Isolation Techniques

Salt Formation for Impurity Removal

Crude this compound often contains impurities such as phenylalaninol (Impurity 1) and bis-adduct urea (Impurity 5). WO2021250067A2 resolves this by reacting the crude amine with benzoic acid in isopropanol at 60–65°C, followed by cooling to 0°C to precipitate the benzoate salt. This reduces Impurity 1 from 7.86% to 0.20% and eliminates Impurity 3.

Purification Efficacy:
Impurity Before Purification (%) After Purification (%)
Phenylalaninol (1) 7.86 0.20
Bis-Adduct Urea (5) 4.60 Not Detected

Crystallization and Solvent Selection

Ethyl acetate and diethyl ether are preferred for recrystallization due to their differential solubility profiles. For instance, dissolving the crude product in hot ethyl acetate and gradually adding diethyl ether induces crystallization, yielding material with >98% purity.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC analysis using a USP L11 column (4.6 × 150 mm, 3.5 µm) with a mobile phase of 0.1% strong inorganic acid in acetonitrile and water (pH 2) resolves this compound from impurities at 210 nm. Gradient elution over 25 minutes ensures baseline separation, with the target compound eluting at 12.3 minutes.

Melting Point and Spectroscopic Data

The hydrochloride salt of this compound exhibits a melting point of 151–152°C. Fourier-transform infrared spectroscopy (FT-IR) confirms the presence of amine (N–H stretch at 3300 cm⁻¹) and phenolic hydroxyl (O–H stretch at 3500 cm⁻¹) functionalities.

Mechanism of Action

The mechanism of action of 2-(2-Amino-3-phenylpropyl)phenol involves its interaction with various molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Features References
2-(2-Amino-3-phenylpropyl)phenol C₁₅H₁₇NO 227.30 (calculated) Phenol with 2-amino-3-phenylpropyl chain Bulky hydrophobic side chain, free phenolic OH
2-{[(3-Hydroxypropyl)amino]methyl}phenol C₁₀H₁₅NO₂ 181.235 Hydroxypropylamino methyl group Polar hydroxyl in side chain, smaller size
2-(Aminomethyl)phenol C₇H₇NO 121.14 (calculated) Aminomethyl group Simple structure, high polarity
4-Amino-2-phenylphenol C₁₂H₁₁NO 185.22 (calculated) Amino and phenyl groups on phenol ring Planar structure, dual substituents on ring
(R)-2-Amino-3-phenylpropyl carbamate C₁₀H₁₃N₂O₂ 202.23 (calculated) Carbamate ester of 2-amino-3-phenylpropyl Prodrug form, enhanced stability

Key Differences and Implications

Side Chain Complexity: The target compound’s 2-amino-3-phenylpropyl substituent introduces significant hydrophobicity compared to 2-{[(3-Hydroxypropyl)amino]methyl}phenol (polar hydroxyl side chain) or 2-(Aminomethyl)phenol (smaller, polar substituent) . This may enhance membrane permeability but reduce aqueous solubility. The phenyl branch distinguishes it from 4-Amino-2-phenylphenol, where the phenyl group is directly attached to the phenol ring, altering steric and electronic interactions .

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